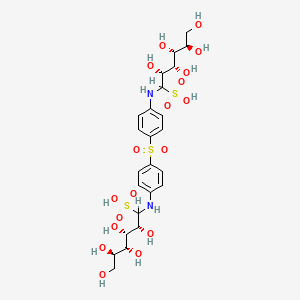

Glucosulfone

Description

Properties

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-1-[4-[4-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-1-sulfohexyl]amino]phenyl]sulfonylanilino]hexane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O18S3/c27-9-15(29)17(31)19(33)21(35)23(46(39,40)41)25-11-1-5-13(6-2-11)45(37,38)14-7-3-12(4-8-14)26-24(47(42,43)44)22(36)20(34)18(32)16(30)10-28/h1-8,15-36H,9-10H2,(H,39,40,41)(H,42,43,44)/t15-,16-,17-,18-,19+,20+,21-,22-,23?,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQCWHCJRWYRLB-AGNGBHFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)O)S(=O)(=O)C2=CC=C(C=C2)NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)S(=O)(=O)O)S(=O)(=O)C2=CC=C(C=C2)NC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O18S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

554-18-7 (di-hydrochloride salt) | |

| Record name | Glucosulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70873667 | |

| Record name | Glucosulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

736.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-89-3, 554-18-7 | |

| Record name | Glucosulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucosulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucosulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCOSULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX8G4WPC8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Glucosulfone: A Prodrug Approach to Folate Synthesis Inhibition in Mycobacterium leprae

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosulfone, also known as Promin, is a sulfone drug that historically played a significant role in the treatment of leprosy. Although largely replaced by more modern multidrug therapies, a thorough understanding of its mechanism of action remains crucial for the development of novel anti-mycobacterial agents. This technical guide provides an in-depth analysis of the biochemical and physiological effects of Glucosulfone, focusing on its role as a prodrug and the subsequent inhibition of a critical metabolic pathway in Mycobacterium leprae.

I. The Prodrug Nature of Glucosulfone

Glucosulfone itself is not the active therapeutic agent. Following administration, it undergoes metabolic conversion in the body to its active form, dapsone (4,4'-diaminodiphenyl sulfone). This biotransformation is a key aspect of its pharmacology. While the precise quantitative pharmacokinetics of this conversion are not extensively detailed in publicly available literature, the therapeutic efficacy of Glucosulfone is wholly attributable to the systemic availability of dapsone.[1]

II. Mechanism of Action: Inhibition of Dihydropteroate Synthase

The primary mechanism of action of dapsone, the active metabolite of Glucosulfone, is the inhibition of the enzyme dihydropteroate synthase (DHPS). This enzyme is a critical component of the folate synthesis pathway in Mycobacterium leprae.

A. The Folate Synthesis Pathway

The folate synthesis pathway is essential for the survival of M. leprae, as it is for many microorganisms. This pathway is responsible for the de novo synthesis of dihydrofolic acid, a precursor for tetrahydrofolic acid. Tetrahydrofolic acid and its derivatives are vital cofactors in the synthesis of purines, thymidine, and several amino acids, all of which are essential for DNA replication, RNA transcription, and protein synthesis.

dot

Caption: Overview of the Folate Synthesis Pathway in Mycobacterium leprae.

B. Competitive Inhibition by Dapsone

Dapsone is a structural analog of p-aminobenzoic acid (PABA), the natural substrate for DHPS. Due to this structural similarity, dapsone acts as a competitive inhibitor of DHPS. It binds to the active site of the enzyme, preventing PABA from binding and thereby blocking the synthesis of dihydropteroic acid. This inhibition is bacteriostatic, meaning it inhibits the growth and replication of M. leprae rather than directly killing the bacteria.

dot

Caption: Competitive Inhibition of DHPS by Dapsone.

III. Quantitative Data on Dapsone Activity

The inhibitory activity of dapsone against the DHPS of M. leprae has been quantified in studies utilizing recombinant enzyme systems. The following table summarizes key quantitative data.

| Parameter | Value | Organism/System | Reference |

| IC50 (Dapsone) | 0.06 µg/mL | Recombinant M. leprae DHPS (folP1) expressed in E. coli | [1] |

| IC50 (Dapsone) | 4.08 µg/mL | Recombinant M. leprae DHPS with P55R mutation | [1] |

| MIC (Dapsone) | 1 µg/mL | Recombinant E. coli expressing M. leprae DHPS | [1] |

| MIC (Dapsone) | 64 µg/mL | Recombinant E. coli expressing M. leprae DHPS with P55R mutation | [1] |

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration

IV. Experimental Protocols

A. Determination of DHPS Activity and Inhibition by Dapsone

A common method for assessing DHPS activity and its inhibition involves the use of a knockout strain of Escherichia coli that lacks its native folP gene (encoding DHPS). This strain is then transformed with a plasmid containing the M. leprae folP1 gene.

dot

Caption: Workflow for DHPS Activity and Inhibition Assay.

Detailed Methodology:

-

Preparation of Cell Lysates: Recombinant E. coli cells expressing M. leprae DHPS are cultured and induced to express the protein. The cells are then harvested, washed, and lysed to release the cellular contents, including the DHPS enzyme.

-

DHPS Activity Assay: The activity of the enzyme is measured by monitoring the incorporation of radiolabeled [14C]-p-aminobenzoic acid into dihydropteroate. The reaction mixture typically contains the cell lysate, [14C]-PABA, and dihydropteridine pyrophosphate in a suitable buffer.

-

Dapsone Inhibition Assay: To determine the inhibitory effect of dapsone, varying concentrations of the drug are added to the DHPS activity assay mixture. The reaction is initiated and allowed to proceed for a defined period.

-

Product Separation and Detection: The reaction product, radiolabeled dihydropteroate, is separated from the unreacted [14C]-PABA using techniques such as thin-layer chromatography.

-

Quantification: The amount of radioactivity in the dihydropteroate spot is quantified using a scintillation counter or phosphorimager. The IC50 value is then calculated as the concentration of dapsone that inhibits enzyme activity by 50%.

V. Conclusion

The mechanism of action of Glucosulfone is a classic example of a prodrug strategy. Its in vivo conversion to dapsone provides the active molecule that targets a crucial metabolic pathway in Mycobacterium leprae. Dapsone's competitive inhibition of dihydropteroate synthase effectively halts folate synthesis, leading to a bacteriostatic effect. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview of this mechanism, which continues to be relevant for the study of anti-mycobacterial drug development and resistance.

References

Glucosulfone: A Comprehensive Technical Guide on its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Glucosulfone is a water-soluble derivative of dapsone, created by reacting dapsone with glucose and sodium bisulfite. This modification was aimed at improving the solubility and reducing the toxicity of the parent drug, dapsone. Glucosulfone itself is considered a prodrug, which, after administration, is thought to be converted back to the active parent compound, dapsone, in the body. This guide serves as a technical resource for researchers and professionals in drug development, providing a centralized repository of its chemical and synthetic information.

Synthesis of Glucosulfone

The primary route for the synthesis of Glucosulfone, specifically its disodium salt (Glucosulfone Sodium), involves the reaction of 4,4'-diaminodiphenylsulfone (dapsone) with D-glucose and sodium bisulfite in an alcoholic solvent.[1]

Synthesis Pathway

The synthesis is a one-pot reaction where the amino groups of dapsone react with the aldehyde group of glucose in the presence of sodium bisulfite to form a sodium sulfonate derivative.

Experimental Protocol (Representative)

Materials:

-

4,4'-Diaminodiphenylsulfone (Dapsone)

-

D-Glucose

-

Sodium Bisulfite

-

80% Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,4'-diaminodiphenylsulfone in 80% ethanol.

-

Addition of Reagents: To the suspension, add D-glucose and sodium bisulfite. The molar ratio of dapsone to glucose to sodium bisulfite should be optimized, but a starting point of 1:2.2:2.2 could be considered to ensure complete reaction of both amino groups.

-

Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction time will need to be determined empirically, likely by monitoring the disappearance of the starting material (dapsone) using a suitable analytical technique like Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, the mixture is cooled. The product, being a salt, may precipitate out of the ethanolic solution. If so, it can be collected by filtration.

-

Purification: The crude Glucosulfone Sodium is likely a white, amorphous powder.[1] Further purification could be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Drying: The purified product should be dried under vacuum to remove any residual solvent.

Note: The yield and specific reaction conditions would require experimental optimization.

Chemical Properties of Glucosulfone

The available information on the chemical properties of Glucosulfone primarily pertains to its disodium salt.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₄H₃₄N₂Na₂O₁₈S₃ |

| Molecular Weight | 780.70 g/mol [1] |

| Appearance | White, amorphous powder[1] |

| Solubility | Soluble in water; slightly soluble in ethanol. Insoluble in ether, benzene, methanol, ethyl acetate, and pyridine.[1] |

| Melting Point | Not available in the search results. |

| Boiling Point | Not available in the search results. |

| pKa | Not available in the search results. |

| Stability | Aqueous solutions can be sterilized by autoclaving, indicating good thermal stability in solution.[1] Prone to hydrolysis back to dapsone, particularly under acidic conditions, which is relevant to its mechanism of action. |

Logical Relationships of Chemical Properties

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) for Glucosulfone are not available in the provided search results. For research purposes, it would be necessary to synthesize and characterize the compound to obtain this data.

-

¹H and ¹³C NMR: The spectra would be complex due to the two glucose moieties. The aromatic protons of the dapsone core would be expected in the aromatic region, while the numerous protons and carbons of the glucose units would appear in the aliphatic region.

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the sulfone group (S=O stretching), the hydroxyl groups (O-H stretching) of the glucose units, the N-H bonds, and the aromatic C-H and C=C bonds.

-

Mass Spectrometry: The molecular ion peak would be expected, along with fragmentation patterns corresponding to the loss of the glucose-sulfonate side chains and cleavage of the dapsone core.

Conclusion

Glucosulfone is a significant derivative of dapsone with modified physicochemical properties that enhance its pharmaceutical applicability. Its synthesis from dapsone, glucose, and sodium bisulfite is a straightforward conceptual process, although detailed, publicly available experimental protocols are lacking. The key chemical characteristics of Glucosulfone Sodium are its high water solubility and its stability in aqueous solutions, which allows for parenteral administration. The absence of comprehensive spectroscopic data in the public domain highlights an area for future research and publication to fully characterize this historically important compound. This guide provides a foundational understanding for researchers and encourages further investigation into the detailed chemistry of Glucosulfone.

References

The Historical Development of Glucosulfone as a Therapeutic Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucosulfone, also known as Promin, holds a significant place in the history of chemotherapy, particularly as the first widely effective treatment for leprosy. This technical guide provides a comprehensive overview of the historical development of Glucosulfone, from its initial synthesis to its pivotal role in transforming the prognosis for patients with leprosy. The document details the drug's discovery, early clinical trials, mechanism of action as a prodrug of dapsone, and the experimental protocols that underpinned its development. Quantitative data from key historical studies are presented in structured tables, and logical relationships and experimental workflows are visualized through diagrams created using the DOT language. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the history of antimicrobial chemotherapy and the evolution of therapeutic agents.

Introduction

Prior to the 1940s, the treatment landscape for mycobacterial diseases such as leprosy was bleak, with chaulmoogra oil being one of the few and largely ineffective remedies.[1][2] The discovery and development of sulfone drugs marked a turning point in the management of these debilitating diseases. Glucosulfone, a water-soluble derivative of dapsone, emerged as a pioneering therapeutic that offered the first real hope for patients with leprosy.[3][4] This document traces the scientific journey of Glucosulfone, highlighting the key milestones and experimental evidence that established its place in medical history.

Discovery and Synthesis

The story of Glucosulfone is intrinsically linked to the synthesis of its parent compound, 4,4'-diaminodiphenyl sulfone (dapsone).

Initial Synthesis of Dapsone

In 1908, the German chemists Emil Fromm and J. Wittmann first synthesized dapsone.[3] Their work, however, was focused on chemical synthesis rather than medicinal applications, and the therapeutic potential of sulfones remained unexplored for several decades.

Synthesis of Glucosulfone (Promin)

The first synthesis of Promin is often credited to Edward Tillitson and Benjamin F. Tullar of Parke, Davis, & Co. in August 1937.[3] However, it is believed that Parke-Davis was not the first to synthesize the compound. Glucosulfone is a sodium salt of glucosulfone, an agent used to treat mycobacterial infections.[5] It is chemically known as sodium 4,4'-diaminodiphenylsulfone-N,N'-di(dextrose sodium sulfonate). The synthesis involves the reaction of dapsone with glucose and sodium bisulfite. This derivatization rendered the poorly water-soluble dapsone into a form that could be administered intravenously.[3]

Preclinical Investigations

The therapeutic potential of sulfones was first realized in the late 1930s. Early investigations into sulfones showed promise in treating mycobacterial diseases.[3]

In Vitro Studies

While direct in vitro culture of Mycobacterium leprae was not possible at the time, the efficacy of sulfones was inferred from studies on other mycobacteria and the clinical response in leprosy patients. The minimum inhibitory concentration (MIC) of dapsone, the active form of Glucosulfone, against M. leprae has since been determined using various methods, including radiorespirometry and molecular assays.[6][7]

Experimental Protocol: In Vitro Susceptibility Testing of Mycobacterium leprae

A common historical method for assessing the in vitro activity of drugs against M. leprae involved the use of macrophage cultures.

-

Macrophage Culture: Peritoneal macrophages were harvested from mice and cultured in appropriate media.

-

Infection: The macrophage cultures were then infected with M. leprae obtained from infected armadillo tissues or human biopsies.

-

Drug Exposure: Various concentrations of the test drug (e.g., dapsone) were added to the infected cultures.

-

Viability Assessment: After a specific incubation period, the viability of the intracellular M. leprae was assessed. This was often done by measuring the uptake of radiolabeled substrates (e.g., ³H-thymidine) or by morphological assessment of bacterial integrity.

In Vivo Animal Studies

The initial therapeutic evaluation of sulfones was conducted in animal models of mycobacterial infections.

Recognizing that both leprosy and tuberculosis are caused by mycobacteria, researchers at the Mayo Clinic investigated the efficacy of Promin in a guinea pig model of tuberculosis.[3] These studies demonstrated the drug's ability to control the infection, which provided the rationale for its use in human leprosy.

Experimental Protocol: Guinea Pig Model of Tuberculosis

-

Infection: Guinea pigs were infected with a virulent strain of Mycobacterium tuberculosis via aerosol inhalation to mimic natural infection.

-

Treatment: A treatment group received daily subcutaneous or intravenous injections of Promin, while a control group received a placebo.

-

Outcome Assessment: After a predetermined period, the animals were euthanized. The extent of tuberculosis pathology in the lungs and other organs was quantitatively assessed. Spleen and lung tissues were also cultured to determine the bacterial load.

-

Toxicity Monitoring: Throughout the study, animals were monitored for signs of toxicity, including weight loss and changes in blood parameters.

Clinical Development and Therapeutic Use in Leprosy

The most significant contribution of Glucosulfone was in the treatment of leprosy, a development spearheaded by Dr. Guy Henry Faget at the National Leprosarium in Carville, Louisiana.[3][4]

The Pioneering Clinical Trials of Dr. Guy Henry Faget

Beginning in 1941, Dr. Faget initiated clinical trials of Promin in volunteer patients with leprosy.[4] The initial trials involved intravenous administration of the drug and demonstrated remarkable clinical improvement in patients, a breakthrough in the history of leprosy treatment.[8]

Experimental Protocol: Faget's Clinical Trial of Promin in Leprosy

-

Patient Selection: Patients with lepromatous leprosy were enrolled in the study.

-

Treatment Regimen: Patients received daily intravenous injections of Promin. The initial daily dose was 1 to 5 grams, administered for six days a week.[8]

-

Clinical Assessment: Patients were regularly monitored for clinical improvement, including the resolution of skin lesions and mucosal ulcers.

-

Bacteriological Evaluation: Skin and nasal scrapings were taken at regular intervals and examined microscopically to determine the bacteriological index (BI), a measure of the bacterial load.[9]

-

Safety Monitoring: Patients were monitored for adverse effects, with a particular focus on anemia and other hematological changes.

Quantitative Data from Early Clinical Trials

The early clinical trials of Promin provided the first quantitative evidence of an effective treatment for leprosy.

| Parameter | Value | Reference |

| Initial Patient Cohort (Faget, 1943) | ||

| Number of Patients | 22 | [10] |

| Efficacy (Improved) | 15 (68%) | [10] |

| Efficacy (Unchanged) | 6 (27%) | [10] |

| Efficacy (Worsened) | 1 (5%) | [10] |

| Bacteriological Negativity | 5 (23%) | [10] |

| Later Patient Cohort (Faget et al., 1946) | ||

| Total Patients Treated | 177 | [9] |

| Patients Continuing Treatment | 137 | [9] |

| Daily Intravenous Dose | 2-5 grams | [9] |

| Bacteriologically Negative Patients | 38.6% of the 137 patients | [9] |

Table 1: Summary of Quantitative Data from Early Promin Clinical Trials.

Mechanism of Action and Pharmacokinetics

Glucosulfone is a prodrug, meaning it is converted into its active form within the body.

Conversion to Dapsone

In the body, Glucosulfone is metabolized to dapsone (4,4'-diaminodiphenyl sulfone), which is the therapeutically active compound.[3]

Mechanism of Action of Dapsone

Dapsone is a bacteriostatic agent that acts as a competitive antagonist of para-aminobenzoic acid (PABA), a precursor for folic acid synthesis in bacteria. By inhibiting the enzyme dihydropteroate synthase, dapsone disrupts the folic acid pathway, which is essential for the synthesis of nucleic acids and, consequently, for bacterial replication.[11][12]

Pharmacokinetics

Detailed pharmacokinetic studies of Glucosulfone itself are limited in historical literature. The focus quickly shifted to its active metabolite, dapsone.

| Parameter | Value (for Dapsone) | Reference |

| Absorption | ||

| Bioavailability (oral) | Nearly complete | [12] |

| Time to Peak Concentration (Tmax) | 4-8 hours | [12] |

| Distribution | ||

| Protein Binding | 70-90% | [13] |

| Volume of Distribution (Vd) | ~1.5 L/kg | [13] |

| Metabolism | ||

| Primary Site | Liver (N-acetylation and N-hydroxylation) | [11][14] |

| Excretion | ||

| Elimination Half-life (t½) | 20-30 hours (variable) | [12] |

| Primary Route | Renal (as metabolites) | [14] |

Table 2: Pharmacokinetic Parameters of Dapsone.

Legacy and Conclusion

Although Glucosulfone (Promin) has been largely replaced by oral dapsone and multidrug therapy regimens for the treatment of leprosy, its historical significance cannot be overstated. The development of Glucosulfone marked a paradigm shift in the management of leprosy, transforming it from an incurable disease to a treatable condition. This breakthrough not only saved countless lives but also played a crucial role in reducing the stigma associated with the disease. The story of Glucosulfone serves as a testament to the power of scientific research and clinical investigation in combating infectious diseases and improving human health.

References

- 1. Susceptibility and resistance in leprosy: Studies in the mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]

- 3. ila.ilsl.br [ila.ilsl.br]

- 4. Correlation of Histomorphological Findings with Bacteriological Index in Leprosy Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Parke-Davis & Co. Ltd. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 7. data.epo.org [data.epo.org]

- 8. Drug susceptibility testing of Mycobacterium leprae in the BACTEC 460 system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Factsheet for healthcare professionals - Health Protection Surveillance Centre [hpsc.ie]

- 10. Guy Henry Faget - Wikipedia [en.wikipedia.org]

- 11. Dapsone | PPT [slideshare.net]

- 12. ila.ilsl.br [ila.ilsl.br]

- 13. Area under the curve (pharmacokinetics) - Wikipedia [en.wikipedia.org]

- 14. The promin treatment of leprosy. A progress report - PubMed [pubmed.ncbi.nlm.nih.gov]

Glucosulfone and its Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosulfone, a sulfone drug historically used for mycobacterial infections, serves as a scaffold for the development of novel therapeutic agents. This technical guide explores the biological activities of glucosulfone and its derivatives, focusing on their potential antimicrobial, anticancer, and anti-inflammatory properties. Due to a scarcity of publicly available data on a wide range of specific glucosulfone derivatives, this paper presents quantitative data from structurally related sulfone-containing and glycosidic compounds to illustrate the potential bioactivities. Detailed experimental protocols for key biological assays and diagrams of relevant signaling pathways are provided to facilitate further research and development in this area.

Introduction to Glucosulfone

Glucosulfone is a sulfone drug that has been historically utilized for the treatment of mycobacterial infections, including leprosy and tuberculosis. Structurally, it is a complex molecule derived from dapsone. In the body, glucosulfone is metabolized to dapsone, which is the active therapeutic agent. The core structure of glucosulfone, combining a sulfonyl group with glucose moieties, presents a unique scaffold for the synthesis of novel derivatives with a wide range of potential biological activities. The exploration of these derivatives is a promising avenue for the discovery of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

Biological Activities of Glucosulfone Derivatives

Antimicrobial Activity

Sulfonamides, a class of compounds structurally related to sulfones, are known to act by inhibiting the bacterial synthesis of folate.[1] The general mechanism of action for sulfones is also believed to involve their potent antioxidant capabilities.[2] Derivatives of sulfamethoxazole and other glycosylated compounds have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.

Table 1: Illustrative Antimicrobial Activity (MIC Values) of Structurally Related Compounds

| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |

| Sulfamethoxazole Derivative | Hydrazone 16b | Staphylococcus aureus | 12.5 | [3] |

| Sulfamethoxazole Derivative | Hydrazone 16b | Escherichia coli | 25 | [3] |

| Sulfamethoxazole Derivative | Hydrazone 16b | Candida albicans | 50 | [3] |

Disclaimer: The data in this table is for illustrative purposes and represents the activity of sulfamethoxazole derivatives, not glucosulfone derivatives directly. This data is intended to suggest the potential for antimicrobial activity within this class of compounds.

Anticancer Activity

The anticancer potential of various sulfone and glycoside derivatives has been a subject of increasing interest. These compounds have been shown to exhibit cytotoxicity against several cancer cell lines. The mechanism of action is often multifaceted, potentially involving the inhibition of key signaling pathways or the induction of apoptosis.

Table 2: Illustrative Anticancer Activity (IC50 Values) of Structurally Related Compounds

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthoquinone Derivative | Benzoacridinedione 6b | MCF-7 (Breast) | 5.4 | [4] |

| Naphthoquinone Derivative | Benzoacridinedione 7b | MCF-7 (Breast) | 8.2 | [4] |

| Chrysin Derivative | 7-aminochrysin derivative | MCF-7 (Breast) | 0.03 | [5] |

| Chrysin Derivative | 7-aminochrysin derivative | HCT-15 (Colon) | 0.06 | [5] |

Disclaimer: The data in this table is for illustrative purposes and represents the activity of naphthoquinone and chrysin derivatives, not glucosulfone derivatives directly. This data is intended to suggest the potential for anticancer activity within this class of compounds.

Anti-inflammatory Activity

Sulfones and related compounds have been investigated for their anti-inflammatory properties. The mechanism is thought to be linked to the modulation of inflammatory signaling pathways. In vivo studies using models such as carrageenan-induced paw edema are commonly employed to evaluate the anti-inflammatory potential of new compounds.

Table 3: Illustrative Anti-inflammatory Activity of Structurally Related Compounds in a Carrageenan-Induced Paw Edema Model

| Compound Class | Derivative | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

| Naproxen Thiourea Derivative | m-anisidine derivative (4) | 10 | 54.01 | [6] |

| Naproxen Thiourea Derivative | N-methyl tryptophan methyl ester derivative (7) | 10 | 54.12 | [6] |

| Indazole Derivative | 5-aminoindazole | 100 | 83 | [7] |

Disclaimer: The data in this table is for illustrative purposes and represents the activity of naproxen and indazole derivatives, not glucosulfone derivatives directly. This data is intended to suggest the potential for anti-inflammatory activity within this class of compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of novel compounds.

MTT Assay for Anticancer Drug Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.[5][8]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds

-

96-well microtiter plates

-

Inoculum suspension standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare an inoculum suspension of the microorganism from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compounds

-

Vehicle (e.g., saline, DMSO)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compound or vehicle to the rats via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[6][10]

Signaling Pathways in Biological Activity

The biological activities of many compounds are mediated through their interaction with specific cellular signaling pathways. The NF-κB and STAT3 pathways are two critical signaling cascades involved in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in regulating the immune and inflammatory responses. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is involved in cell growth, proliferation, and survival. Constitutive activation of the STAT3 pathway is a hallmark of many cancers and is also involved in inflammatory processes.

Conclusion

Glucosulfone and its potential derivatives represent a promising area for drug discovery and development. The combination of a sulfone moiety with a glucose backbone offers a versatile scaffold for generating compounds with diverse biological activities. While direct and extensive research on a wide array of glucosulfone derivatives is currently limited, the data from structurally analogous compounds strongly suggest potential for significant antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a foundation for researchers by summarizing the potential activities, detailing key experimental protocols, and illustrating relevant signaling pathways. Further synthesis and comprehensive biological evaluation of a broader range of glucosulfone derivatives are warranted to establish clear structure-activity relationships and to unlock the full therapeutic potential of this class of compounds.

References

- 1. Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties | PLOS One [journals.plos.org]

- 3. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and In Vitro Anticancer Evaluation of Novel Chrysin and 7-Aminochrysin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Mechanism of the therapeutic action of sulfone derivatives in lepromatous leprosy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Flavanones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. impactfactor.org [impactfactor.org]

Glucosulfone: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucosulfone, also known as Promin, holds a significant place in medical history as one of the first effective chemotherapeutic agents for leprosy. Administered intravenously, it is a prodrug that is metabolically converted to its active form, dapsone. Due to its historical significance and subsequent replacement by the more conveniently administered oral dapsone, comprehensive modern pharmacokinetic and pharmacodynamic data for Glucosulfone is limited. This guide provides a detailed overview of the available information on Glucosulfone, with a necessary and extensive focus on the well-documented pharmacokinetics and pharmacodynamics of its active metabolite, dapsone, which governs the therapeutic efficacy and toxicological profile of Glucosulfone.

Introduction

Glucosulfone (sodium glucosulfone) is a sulfone drug that emerged in the 1940s as a groundbreaking treatment for leprosy, caused by Mycobacterium leprae.[1] Early clinical trials demonstrated its ability to slow the progression of the disease.[2] However, the requirement for intravenous administration and the discovery that its therapeutic action was due to its metabolic conversion to dapsone led to its eventual replacement by oral dapsone.[2] Understanding the pharmacokinetics and pharmacodynamics of Glucosulfone is, therefore, intrinsically linked to the properties of dapsone.

Pharmacokinetics

Detailed pharmacokinetic studies specifically for Glucosulfone are scarce in contemporary literature. The primary pharmacokinetic event is its conversion to dapsone. The following sections focus on the well-characterized pharmacokinetics of dapsone, which is the clinically relevant active molecule.

Absorption and Bioavailability of Dapsone

Oral dapsone is rapidly and almost completely absorbed from the gastrointestinal tract.[3] Peak plasma concentrations are typically reached within 2 to 8 hours of oral administration.[4][5]

Distribution of Dapsone

Dapsone is widely distributed throughout the body. It has an estimated volume of distribution of 1.5 L/kg.[3] The drug is approximately 70% bound to plasma proteins.

Metabolism

Glucosulfone is metabolized to dapsone, which is the active therapeutic agent. Dapsone itself undergoes extensive hepatic metabolism, primarily through two pathways: N-acetylation and N-hydroxylation.[1]

-

N-acetylation: This reaction is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme and results in the formation of monoacetyldapsone (MADDS). The rate of acetylation is subject to genetic polymorphism, leading to "slow" and "fast" acetylator phenotypes.

-

N-hydroxylation: This pathway is mediated by cytochrome P450 (CYP) enzymes, including CYP2E1, CYP2C9, and CYP3A4, and forms dapsone hydroxylamine (DDS-NOH).[1] This metabolite is believed to be responsible for the dose-dependent hematological side effects of dapsone, such as methemoglobinemia and hemolytic anemia.

Excretion of Dapsone

Dapsone and its metabolites are primarily excreted in the urine as water-soluble glucuronide and sulfate conjugates.[1] Approximately 85% of a daily dose of dapsone can be recovered in the urine as metabolites.[1] The elimination half-life of dapsone is long and variable, ranging from 10 to 50 hours, with an average of about 28 hours.[1][3]

Quantitative Pharmacokinetic Data for Dapsone

The following table summarizes key pharmacokinetic parameters for dapsone.

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | 2 - 8 hours | [4][5] |

| Plasma Half-life (t½) | 10 - 50 hours (average ~28 hours) | [1][3] |

| Volume of Distribution (Vd) | 1.5 L/kg | [3] |

| Plasma Protein Binding | ~70% | |

| Primary Route of Elimination | Hepatic metabolism followed by renal excretion of metabolites | [1] |

Pharmacodynamics

The pharmacodynamic effects of Glucosulfone are attributable to its active metabolite, dapsone.

Mechanism of Action

Dapsone is a bacteriostatic antimicrobial agent that acts as a competitive antagonist of para-aminobenzoic acid (PABA).[4] It inhibits the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of dihydrofolic acid, a precursor required for the synthesis of nucleic acids.[4] This disruption of the folate synthesis pathway prevents bacterial replication. Mammalian cells are unaffected as they do not synthesize their own folic acid, instead obtaining it from their diet.

References

The Nexus of Sulfones: A Technical Guide to Glucosulfone and its Progenitor, Dapsone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfone class of drugs represents a significant chapter in the history of antimicrobial and anti-inflammatory therapy. At the forefront of this class is dapsone (4,4'-diaminodiphenyl sulfone), a versatile synthetic compound with a rich history of therapeutic applications. This technical guide provides an in-depth exploration of the relationship between dapsone and its derivative, glucosulfone (Promin), alongside other related sulfones. It aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their chemical properties, mechanisms of action, pharmacokinetics, and clinical applications, supported by quantitative data, experimental methodologies, and pathway visualizations.

Chemical and Physical Properties

Dapsone and glucosulfone are structurally related, with glucosulfone being a more water-soluble derivative of dapsone, designed to improve its parenteral administration.

Table 2.1: Physicochemical Properties of Dapsone and Glucosulfone Sodium

| Property | Dapsone | Glucosulfone Sodium (Promin) |

| Chemical Formula | C₁₂H₁₂N₂O₂S[1] | C₂₄H₃₄N₂Na₂O₁₈S₃[2] |

| Molecular Weight | 248.30 g/mol [1] | 780.70 g/mol [2] |

| Appearance | White to creamy-white crystalline powder[1] | White, amorphous powder[2] |

| Solubility | Practically insoluble in water; soluble in acetone and dilute mineral acids.[3] | Soluble in water; slightly soluble in ethanol.[2] |

| Melting Point | 175-176 °C[1] | Not well-defined |

Mechanism of Action

Dapsone exhibits a dual mechanism of action, encompassing both antimicrobial and anti-inflammatory effects. Glucosulfone is considered a prodrug of dapsone, meaning its therapeutic activity is primarily attributed to its in vivo conversion to dapsone.

Antimicrobial Action: Inhibition of Folate Synthesis

Similar to sulfonamide antibiotics, dapsone's antibacterial effect stems from its ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][3][4][5] By competing with the natural substrate, para-aminobenzoic acid (PABA), dapsone disrupts the synthesis of dihydrofolic acid, a precursor for essential components of bacterial DNA and RNA.[5] This bacteriostatic action is effective against a range of bacteria, most notably Mycobacterium leprae, the causative agent of leprosy.[6][7]

Anti-inflammatory Action: Modulation of Neutrophil Function

Dapsone's anti-inflammatory properties are primarily attributed to its modulation of neutrophil activity, which is crucial in various inflammatory dermatoses.[5]

A key anti-inflammatory mechanism of dapsone is the inhibition of myeloperoxidase (MPO), an enzyme within neutrophils that produces hypochlorous acid (HOCl), a potent and damaging reactive oxygen species.[4][8][9][10] Dapsone arrests MPO in an inactive intermediate state (Compound II), thereby preventing the accumulation of HOCl and reducing tissue damage during inflammation.[8][11][12]

Dapsone also exerts its anti-inflammatory effects through several other mechanisms:

-

Inhibition of Neutrophil Chemotaxis and Adherence: Dapsone can suppress the migration of neutrophils to inflammatory sites by inhibiting their response to certain chemoattractants and interfering with integrin-mediated adherence to endothelial cells.[13][14]

-

Modulation of Cytokine Production: Dapsone has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-8 (IL-8).[5][15][16][17]

Pharmacokinetics

The pharmacokinetic profiles of dapsone and glucosulfone differ significantly, primarily due to glucosulfone's nature as a prodrug.

Table 4.1: Pharmacokinetic Parameters of Dapsone

| Parameter | Value | Reference |

| Bioavailability (Oral) | 70-80% | [1] |

| Time to Peak Plasma Concentration | 2-8 hours | [4][5][10] |

| Protein Binding | 70-90% | [1] |

| Elimination Half-life | 20-30 hours | [1][5] |

| Metabolism | Hepatic (N-acetylation and N-hydroxylation via CYP enzymes) | [1][3][4][10][18] |

| Excretion | Primarily renal, as metabolites | [3][4][10] |

Information on the pharmacokinetics of glucosulfone is less detailed in modern literature. As a prodrug, it is designed to be hydrolyzed in the body to release dapsone. Its higher water solubility allows for parenteral administration, which was a significant advantage before the development of effective oral formulations of dapsone. The rate and extent of its conversion to dapsone in vivo are key determinants of its therapeutic effect, but detailed quantitative data from contemporary studies are scarce.

Clinical Applications and Efficacy

Dapsone has been a cornerstone in the treatment of leprosy and continues to be used in multidrug therapy regimens.[1][6][7] Its anti-inflammatory properties have led to its use in a variety of dermatological conditions. Glucosulfone was historically used for the same indications, though its use has largely been superseded by dapsone.

Table 5.1: Clinical Applications and Efficacy of Dapsone

| Indication | Typical Dosage | Efficacy | References |

| Leprosy (Multibacillary) | 100 mg daily (in combination) | Highly effective as part of multidrug therapy. | [7][10] |

| Leprosy (Paucibacillary) | 100 mg daily (in combination) | Highly effective as part of multidrug therapy. | [10] |

| Dermatitis Herpetiformis | 50-300 mg daily | Rapidly controls pruritus and skin lesions. | [1][10][19] |

| Acne Vulgaris (Topical) | 5% or 7.5% gel | Effective in reducing inflammatory and non-inflammatory lesions. | [4][20] |

| Other Neutrophilic Dermatoses | Varies | Often used as a steroid-sparing agent. | [14] |

Experimental Protocols

This section outlines the methodologies for key experiments that have elucidated the mechanisms of action of dapsone.

Inhibition of Myeloperoxidase (MPO) Activity

Objective: To determine the inhibitory effect of dapsone on MPO-catalyzed oxidation.

Methodology:

-

Enzyme and Reagents: Purified human MPO, hydrogen peroxide (H₂O₂), a suitable substrate (e.g., chloride ions or tetramethylbenzidine), and dapsone at various concentrations.[21]

-

Assay: The disappearance of H₂O₂ can be monitored using an H₂O₂-electrode.[8] Alternatively, the oxidation of a chromogenic substrate can be measured spectrophotometrically.

-

Procedure: The reaction is initiated by adding H₂O₂ to a solution containing MPO, the substrate, and the desired concentration of dapsone. The rate of the reaction is measured and compared to a control without dapsone.[12]

-

Data Analysis: The concentration of dapsone that produces 50% inhibition of the MPO activity (IC₅₀) is calculated. Dapsone has been shown to be a potent inhibitor with an IC₅₀ in the low micromolar range.[8]

Neutrophil Chemotaxis Assay

Objective: To assess the effect of dapsone on neutrophil migration in response to a chemoattractant.

Methodology:

-

Cell Isolation: Neutrophils are isolated from the peripheral blood of healthy donors.[11]

-

Chemoattractants: Chemoattractants such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) or Interleukin-8 (IL-8) are used.[14][22]

-

Assay: A common method is the Boyden chamber assay, where neutrophils are placed in the upper chamber and the chemoattractant in the lower chamber, separated by a microporous membrane.

-

Procedure: Neutrophils are pre-incubated with various concentrations of dapsone before being placed in the Boyden chamber. The number of cells that migrate to the lower chamber after a specific incubation period is quantified.[11]

-

Data Analysis: The number of migrated cells in the presence of dapsone is compared to the control to determine the extent of inhibition.[22]

Other Related Sulfones

While dapsone is the most prominent sulfone, other related compounds have been developed and used clinically.

-

Sulfoxone Sodium: Another dapsone derivative that has been used in the treatment of leprosy.

-

Acedapsone: A long-acting repository prodrug of dapsone.

The development of these derivatives was primarily aimed at improving the pharmacokinetic profile and reducing the side effects associated with dapsone.

Conclusion

Dapsone remains a clinically significant drug due to its dual antimicrobial and anti-inflammatory properties. Its derivative, glucosulfone, played a historical role in the treatment of mycobacterial infections, particularly when parenteral administration was necessary. A thorough understanding of the chemical relationships, mechanisms of action, and pharmacokinetic profiles of these sulfones is essential for their optimal use in clinical practice and for the development of new therapeutic agents. Further research into the nuanced anti-inflammatory pathways of dapsone may unveil new applications for this versatile compound.

References

- 1. laboratoriocrivello.it [laboratoriocrivello.it]

- 2. The Inhibition of Polymorphonuclear Leukocyte Cytotoxicity by Dapsone: A POSSIBLE MECHANISM IN THE TREATMENT OF DERMATITIS HERPETIFORMIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Dapsone inhibits IL-8 secretion from human bronchial epithelial cells stimulated with lipopolysaccharide and resolves airway inflammation in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nanoemulsion containing dapsone for topical administration: a study of in vitro release and epidermal permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leprosy: current situation, clinical and laboratory aspects, treatment history and perspective of the uniform multidrug therapy for all patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of inhibition of myeloperoxidase by anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 10. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. leprev.ilsl.br [leprev.ilsl.br]

- 12. Mechanisms by which clofazimine and dapsone inhibit the myeloperoxidase system. A possible correlation with their anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dapsone suppresses integrin-mediated neutrophil adherence function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory action of dapsone: inhibition of neutrophil adherence is associated with inhibition of chemoattractant-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Dapsone modulates lipopolysaccharide-activated bone marrow cells by inducing cell death and down-regulating tumor necrosis factor-α production - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolism of dapsone to its hydroxylamine by CYP2E1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Clinical Guidelines for the Diagnosis and Treatment of Dermatitis Herpetiformis | Actas Dermo-Sifiliográficas [actasdermo.org]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. Inhibition of the human leukocyte enzymes myeloperoxidase and eosinophil peroxidase by dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Selective inhibition of human neutrophil chemotaxis to N-formyl-methionyl-leucyl-phenylalanine by sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Glucosulfone: A Methodological Overview

Disclaimer: Publicly available, detailed preclinical toxicity data for Glucosulfone is limited. This document serves as an in-depth technical guide outlining the standard methodologies and data presentation for an initial toxicity screening of a pharmaceutical compound like Glucosulfone, in line with industry and regulatory expectations. The quantitative data presented herein is illustrative and should not be considered as actual experimental results for Glucosulfone.

Introduction

Glucosulfone, also known as Promin, is a sulfone drug that is metabolized in the body to dapsone, the therapeutically active form.[1] It has been investigated for the treatment of mycobacterial infections such as leprosy and tuberculosis.[1] An initial toxicity screening is a critical step in the preclinical safety evaluation of any new drug candidate. It aims to identify potential target organs of toxicity, establish a dose-response relationship, and determine a safe starting dose for further non-clinical and clinical studies.

This guide details the typical experimental protocols for acute and sub-acute toxicity, genotoxicity, and safety pharmacology studies that would constitute a comprehensive initial toxicity screening for Glucosulfone.

Acute Oral Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. The primary endpoint is often the median lethal dose (LD50), which is the dose estimated to be lethal to 50% of the test population.

Experimental Protocol: Acute Oral Toxicity in Rodents

Test System: Sprague-Dawley rats (5 males and 5 females per group). Test Substance: Glucosulfone sodium salt. Route of Administration: Oral gavage. Dose Levels: A single dose administered at 0 (vehicle control), 1000, 2000, and 5000 mg/kg body weight. Observation Period: 14 days. Parameters Monitored:

-

Mortality: Checked twice daily.

-

Clinical Observations: Daily for signs of toxicity (e.g., changes in skin, fur, eyes, and behavior).

-

Body Weight: Measured prior to dosing and on days 7 and 14.

-

Gross Necropsy: Performed on all animals at the end of the observation period.

A previously reported oral LD50 for the disodium salt of Glucosulfone in rats is 3 g/kg.

Data Presentation: Acute Oral Toxicity

| Dose Group (mg/kg) | Number of Animals (M/F) | Mortality (M/F) | Key Clinical Signs |

| 0 (Vehicle) | 5/5 | 0/0 | No abnormalities observed |

| 1000 | 5/5 | 0/0 | No abnormalities observed |

| 2000 | 5/5 | 1/1 | Piloerection, lethargy |

| 5000 | 5/5 | 5/5 | Severe lethargy, ataxia, mortality within 48 hours |

Sub-acute Toxicity

Sub-acute toxicity studies, also known as repeated-dose toxicity studies, evaluate the adverse effects of a substance after repeated administration over a period of 14 or 28 days. These studies provide information on target organ toxicity and help in the selection of doses for longer-term (sub-chronic) studies.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity in Rodents

Test System: Wistar rats (10 males and 10 females per group). Test Substance: Glucosulfone. Route of Administration: Daily oral gavage. Dose Levels: 0 (vehicle control), 100, 300, and 1000 mg/kg/day. Duration: 28 days. Parameters Monitored:

-

Clinical Observations: Daily.

-

Body Weight and Food Consumption: Weekly.

-

Ophthalmology: Pre-treatment and at termination.

-

Clinical Pathology (Hematology and Clinical Chemistry): At termination.

-

Urinalysis: At termination.

-

Gross Necropsy and Organ Weights: At termination.

-

Histopathology: On a comprehensive list of tissues from control and high-dose groups, and any gross lesions from other groups.

Data Presentation: Sub-acute Toxicity (Illustrative)

Table 2: Summary of Hematological Findings in Rats after 28-Day Oral Administration of Glucosulfone

| Parameter | Vehicle Control (M/F) | 100 mg/kg/day (M/F) | 300 mg/kg/day (M/F) | 1000 mg/kg/day (M/F) |

| Hemoglobin (g/dL) | 14.5 / 13.8 | 14.2 / 13.5 | 13.1* / 12.5 | 11.2 / 10.8 |

| Hematocrit (%) | 45 / 42 | 44 / 41 | 40 / 38 | 35 / 33 |

| Red Blood Cell Count (10^6/µL) | 7.5 / 7.0 | 7.3 / 6.8 | 6.5 / 6.1 | 5.5 / 5.2 |

| Statistically significant difference from vehicle control (p < 0.05) |

Table 3: Summary of Clinical Chemistry Findings in Rats after 28-Day Oral Administration of Glucosulfone

| Parameter | Vehicle Control (M/F) | 100 mg/kg/day (M/F) | 300 mg/kg/day (M/F) | 1000 mg/kg/day (M/F) |

| Alanine Aminotransferase (ALT) (U/L) | 35 / 30 | 38 / 32 | 45 / 40 | 65* / 58 |

| Aspartate Aminotransferase (AST) (U/L) | 80 / 75 | 85 / 78 | 95 / 88 | 120 / 110 |

| Blood Urea Nitrogen (BUN) (mg/dL) | 20 / 18 | 21 / 19 | 22 / 20 | 25 / 23 |

| Statistically significant difference from vehicle control (p < 0.05) |

Genotoxicity

Genotoxicity assays are performed to assess the potential of a compound to induce genetic mutations or chromosomal damage. A standard battery of tests is typically required to cover different genetic endpoints.

Experimental Protocols: Genotoxicity Assays

4.1.1 Bacterial Reverse Mutation Assay (Ames Test)

-

Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).

-

Method: Plate incorporation method, with and without metabolic activation (S9 mix).

-

Concentrations: A range of concentrations of Glucosulfone.

4.1.2 In Vitro Mammalian Chromosomal Aberration Test

-

Test System: Human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.

-

Method: Cells are exposed to Glucosulfone for a short duration with and without S9 mix, and for a longer duration without S9 mix. Metaphase cells are then scored for chromosomal aberrations.

4.1.3 In Vivo Mammalian Erythrocyte Micronucleus Test

-

Test System: Bone marrow of mice or rats.

-

Method: Animals are treated with Glucosulfone, and bone marrow is harvested to assess the frequency of micronucleated polychromatic erythrocytes.

Data Presentation: Genotoxicity (Illustrative)

Table 4: Summary of Genotoxicity Assay Results for Glucosulfone

| Assay | Test System | Metabolic Activation | Result |

| Ames Test | S. typhimurium, E. coli | With and Without S9 | Negative |

| Chromosomal Aberration | Human Lymphocytes | With and Without S9 | Negative |

| Micronucleus Test | Mouse Bone Marrow | N/A | Negative |

Safety Pharmacology

Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests focuses on the cardiovascular, central nervous, and respiratory systems.

Experimental Protocols: Core Battery Safety Pharmacology

5.1.1 Cardiovascular System

-

In Vitro hERG Assay: To assess the potential for QT interval prolongation.

-

In Vivo Cardiovascular Study in Dogs or Non-human Primates: Conscious, telemetered animals are used to monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters following administration of Glucosulfone.

5.1.2 Central Nervous System

-

Functional Observational Battery (FOB) in Rats: A series of observations and measurements to evaluate sensory, motor, and autonomic function.

5.1.3 Respiratory System

-

Whole-body Plethysmography in Rats: To measure respiratory rate, tidal volume, and minute volume.

Data Presentation: Safety Pharmacology (Illustrative)

Table 5: Summary of Cardiovascular Parameters in Telemetered Dogs

| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |

| Mean Arterial Pressure (mmHg) | No significant change | No significant change | No significant change | No significant change |

| Heart Rate (bpm) | No significant change | No significant change | Slight increase | Moderate increase |

| QTc Interval (msec) | No significant change | No significant change | No significant change | No significant change |

| Statistically significant difference from vehicle control (p < 0.05) |

Visualizations

Experimental Workflow Diagrams

Caption: Overview of the initial toxicity screening workflow for Glucosulfone.

Signaling Pathway (Hypothetical)

As Glucosulfone is a pro-drug of dapsone, a hypothetical pathway could involve its metabolic conversion and subsequent effects.

Caption: Metabolic activation of Glucosulfone to its active form, Dapsone.

Conclusion

This document provides a framework for the initial toxicity screening of Glucosulfone. The outlined studies, including acute and sub-acute toxicity, genotoxicity, and safety pharmacology, are essential for characterizing the safety profile of a new drug candidate. The illustrative data and workflows demonstrate how such information would be systematically collected and presented to support further drug development and regulatory submissions. It is critical to reiterate that the absence of comprehensive public data on Glucosulfone necessitates this generalized approach.

References

The Effect of Glucosulfone on Mycobacterial Cell Walls: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucosulfone, a prodrug of the well-established anti-mycobacterial agent dapsone, has long been a component in the treatment of mycobacterial infections, most notably leprosy. While its clinical efficacy is recognized, a nuanced understanding of its mechanism of action reveals an indirect, yet significant, interplay with the mycobacterial cell wall. This technical guide delineates the primary molecular mechanism of dapsone, the active form of glucosulfone, and explores its synergistic relationship with classical cell wall synthesis inhibitors. Contrary to a direct disruptive effect, dapsone's primary target is the folate biosynthesis pathway. However, by weakening the bacterium through metabolic inhibition, it potentiates the effects of drugs that directly target the structural integrity of the formidable mycobacterial cell envelope. This document provides a comprehensive overview of this mechanism, supported by quantitative efficacy data and detailed experimental protocols for further research.

The Unique Architecture of the Mycobacterial Cell Wall

The cell wall of mycobacteria is a complex and robust structure, fundamentally different from that of other bacteria, and is a primary determinant of their intrinsic resistance to many antibiotics. It is a thick, waxy, and highly impermeable barrier. The core of this structure is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. The peptidoglycan layer provides structural rigidity, and is covalently linked to arabinogalactan, a branched polysaccharide. In turn, the arabinogalactan is esterified with long-chain fatty acids known as mycolic acids, which form a lipid-rich outer layer. This intricate architecture serves as a formidable defense against environmental stresses and the host immune system.

Primary Mechanism of Action: Inhibition of Folate Synthesis

Upon administration, glucosulfone is metabolized in the body to its active form, dapsone. The primary antibacterial action of dapsone is not a direct assault on the cell wall, but rather the inhibition of a crucial metabolic pathway: folate synthesis.[1] Dapsone acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate to form dihydropteroate, a key precursor in the synthesis of folic acid. By blocking this step, dapsone prevents the production of tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids (purines and thymidine) and certain amino acids. The depletion of these essential building blocks ultimately halts bacterial replication and leads to a bacteriostatic effect.

Synergistic Effects with Cell Wall Inhibitors: An Indirect Influence

While dapsone does not directly damage the mycobacterial cell wall, its inhibitory effect on folate metabolism can potentiate the action of drugs that do. This synergy is of significant clinical and research interest. For instance, studies have shown that dapsone enhances the activity of ethambutol, a drug that inhibits arabinogalactan synthesis. The proposed mechanism for this synergy is that by inducing a state of metabolic stress and inhibiting replication, dapsone may render the mycobacterial cell wall more susceptible to the disruptive effects of cell wall synthesis inhibitors.[2][3] This metabolic weakening could potentially alter the regulation of cell wall maintenance and repair mechanisms, thereby lowering the effective concentration of the cell wall inhibitor required to achieve a bactericidal effect.

Quantitative Efficacy of Dapsone

The in vitro and in vivo efficacy of dapsone against various mycobacterial species is typically quantified by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

| Mycobacterial Species | Dapsone MIC Range (µg/mL) | Notes |

| Mycobacterium leprae | 0.0015 - 0.004 | Determined in vivo using mouse and rat footpad models.[4][5] |

| Mycobacterium tuberculosis | 50 - 250 | Generally higher MIC values compared to M. leprae. |

| Non-tuberculous Mycobacteria (NTM) | Varies widely | Susceptibility is species-dependent. |

Experimental Protocols

Checkerboard Assay for Determining Drug Synergy

This protocol outlines a method to assess the synergistic effect of dapsone in combination with a cell wall inhibitor (e.g., ethambutol) against mycobacteria.

Materials:

-

96-well microtiter plates

-

Mycobacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Middlebrook 7H9 with supplements)

-

Dapsone stock solution

-

Cell wall inhibitor stock solution

-

Sterile diluents (e.g., broth or DMSO)

-

Microplate reader

Procedure:

-

Preparation of Drug Dilutions:

-

Prepare serial twofold dilutions of dapsone vertically down the columns of the 96-well plate.

-

Prepare serial twofold dilutions of the cell wall inhibitor horizontally across the rows of the plate.

-

The final volume in each well should be 50 µL.

-

-

Inoculum Preparation:

-

Adjust the turbidity of the mycobacterial culture to a McFarland standard of 0.5 (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the adjusted inoculum in broth to the final desired concentration (typically 5 x 10^5 CFU/mL).

-

-

Inoculation:

-

Add 50 µL of the final inoculum to each well of the microtiter plate.

-

Include control wells with no drugs (growth control) and no inoculum (sterility control).

-

-

Incubation:

-

Seal the plates and incubate at the appropriate temperature and duration for the specific mycobacterial species.

-

-

Data Analysis:

-

Determine the MIC of each drug alone and in combination by visual inspection or by measuring optical density.

-

Calculate the Fractional Inhibitory Concentration (FIC) index:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

FIC Index = FIC of Drug A + FIC of Drug B

-

-

Interpret the results:

-

FIC Index ≤ 0.5: Synergy

-

0.5 < FIC Index ≤ 4.0: Additive/Indifference

-

FIC Index > 4.0: Antagonism

-

-

Transmission Electron Microscopy (TEM) for Visualizing Cell Wall Morphology

This protocol provides a general framework for preparing mycobacterial cells for TEM to observe ultrastructural changes in the cell wall following drug treatment.

Materials:

-

Mycobacterial culture (treated and untreated)

-

Phosphate-buffered saline (PBS)

-

Primary fixative: Glutaraldehyde solution (e.g., 2.5% in cacodylate buffer)

-

Secondary fixative: Osmium tetroxide solution (e.g., 1% in cacodylate buffer)

-

Dehydration agents: Graded series of ethanol (e.g., 50%, 70%, 90%, 100%)

-

Infiltration resin (e.g., Epon or Spurr's resin)

-

Uranyl acetate and lead citrate stains

-

TEM grids

Procedure:

-

Cell Fixation:

-

Post-fixation:

-

Dehydration and Infiltration:

-

Dehydrate the cells through a graded ethanol series.

-

Infiltrate the dehydrated cells with resin by gradually increasing the resin-to-ethanol ratio.

-

-

Embedding and Sectioning:

-

Embed the infiltrated cells in pure resin and polymerize at the appropriate temperature.

-

Cut ultrathin sections (60-90 nm) using an ultramicrotome.

-

-

Staining and Imaging:

-

Mount the sections on TEM grids.

-

Stain the sections with uranyl acetate followed by lead citrate.

-

Image the sections using a transmission electron microscope.

-

Conclusion and Future Directions

The therapeutic effect of glucosulfone against mycobacteria is a result of its metabolic conversion to dapsone and the subsequent inhibition of folate synthesis. While not directly targeting the cell wall, dapsone's ability to induce metabolic stress creates a synergistic relationship with drugs that do. This understanding opens avenues for the rational design of combination therapies that could enhance efficacy, reduce treatment duration, and combat the emergence of drug resistance.

Future research should focus on elucidating the precise molecular mechanisms underlying the synergy between dapsone and cell wall inhibitors. Transcriptomic and proteomic studies of mycobacteria treated with these drug combinations could reveal key regulatory pathways that are co-opted. Furthermore, the development of novel compounds that dually target both folate metabolism and cell wall integrity could represent a promising strategy for the next generation of anti-mycobacterial agents.

References

- 1. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Molecular mechanism of the synergistic activity of ethambutol and isoniazid against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the mechanisms of the synergistic effects of ethambutol and other antibacterial drugs on Mycobacterium avium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Minimal Inhibitory Concentration of Dapsone for Mycobacterium leprae in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Minimal inhibitory concentration of dapsone for Mycobacterium leprae in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transmission Electron Microscopy of XDR Mycobacterium tuberculosis Isolates Grown on High Dose of Ofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ultrastructural Analysis of Cell Envelope and Accumulation of Lipid Inclusions in Clinical Mycobacterium tuberculosis Isolates from Sputum, Oxidative Stress, and Iron Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Investigation of Glucosulfone in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a notable lack of specific, publicly available research detailing the direct application of Glucosulfone in cell culture experiments. Glucosulfone is primarily recognized as a sulfone drug that is metabolized into dapsone in the body and has been historically used in the treatment of mycobacterial infections.[1] The following application notes and protocols are therefore provided as a comprehensive guide for the initial investigation of a novel compound, such as Glucosulfone, in a cell culture setting. The proposed mechanisms and pathways are hypothetical and based on the known activities of its metabolite, dapsone.

Introduction